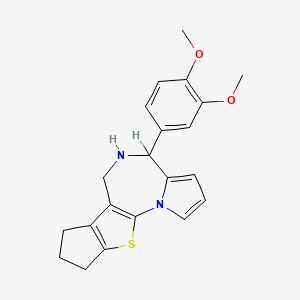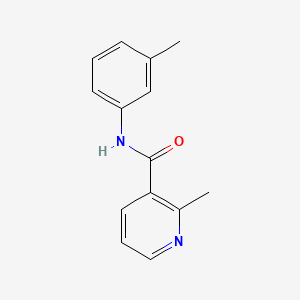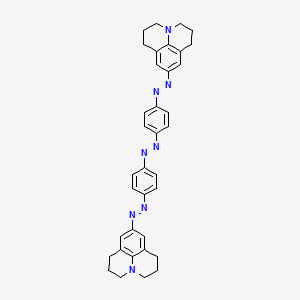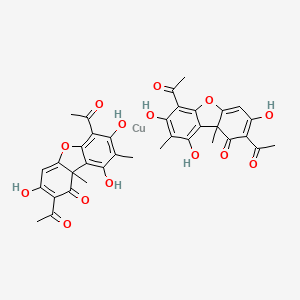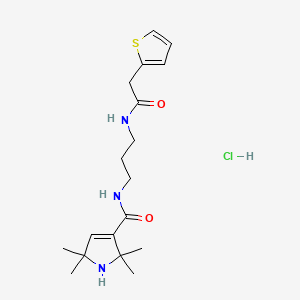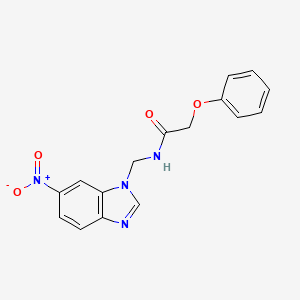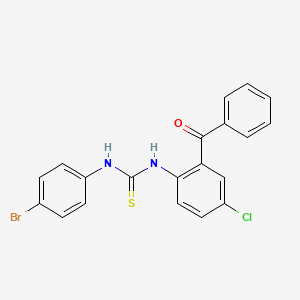
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N'-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of Isothiocyanate: Reacting 2-benzoyl-4-chloroaniline with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea: Reacting the isothiocyanate with 4-bromoaniline under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may have applications in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as an enzyme inhibitor or in studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of advanced materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interactions with biological macromolecules, such as proteins or nucleic acids. The specific molecular targets and pathways can vary depending on the substituents and the biological context. For example, thioureas may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-benzoylphenyl)-N’-(4-bromophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-methylphenyl)-
Uniqueness
The unique combination of substituents in Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may confer distinct chemical reactivity and biological activity compared to other thiourea derivatives. The presence of both electron-withdrawing (chlorine, bromine) and electron-donating (benzoyl) groups can influence its overall properties.
Properties
CAS No. |
111044-10-1 |
|---|---|
Molecular Formula |
C20H14BrClN2OS |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
1-(2-benzoyl-4-chlorophenyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C20H14BrClN2OS/c21-14-6-9-16(10-7-14)23-20(26)24-18-11-8-15(22)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,23,24,26) |
InChI Key |
YKWJWNCVZYWSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=S)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


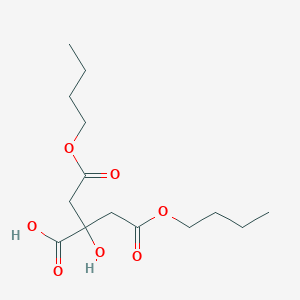
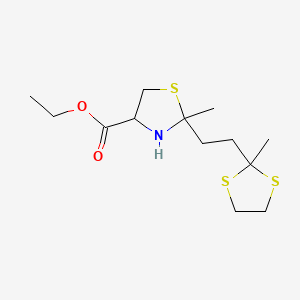
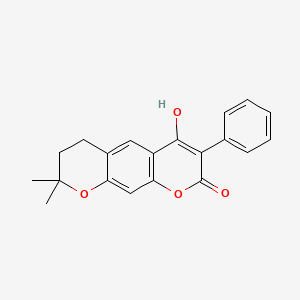
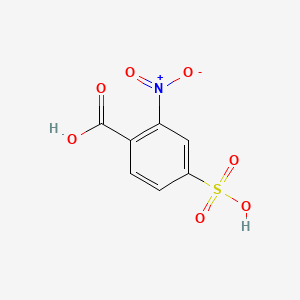
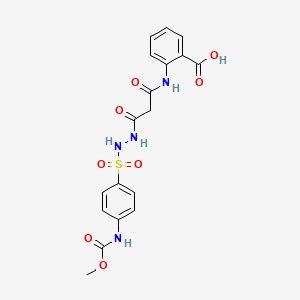
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
